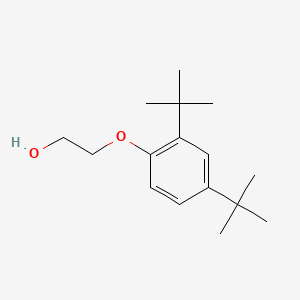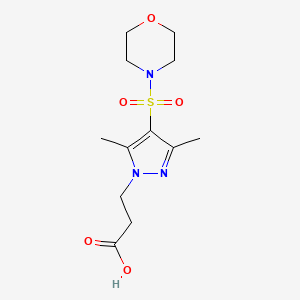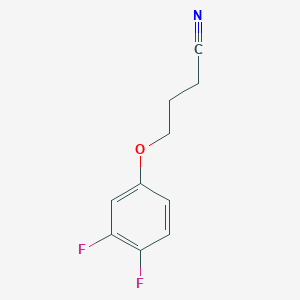
2-(4-bromo-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a brominated phenoxy group and a trifluoroethyl acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives in the presence of a base such as potassium carbonate to form 2-(4-bromo-2-methylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 2,2,2-trifluoroethylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or amines under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(2,2,2-difluoroethyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)propionamide
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the combination of a brominated phenoxy group and a trifluoroethyl acetamide moiety. This combination imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, which can be advantageous in various applications.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-7-4-8(12)2-3-9(7)18-5-10(17)16-6-11(13,14)15/h2-4H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEXPKRHUKBPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B7876819.png)


![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)
